1-(5-(Tert-butyl)-2-hydroxyphenyl)-2,2-dimethylpropan-1-one

Beschreibung

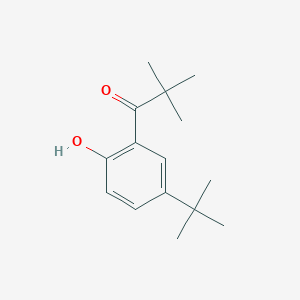

1-(5-(Tert-butyl)-2-hydroxyphenyl)-2,2-dimethylpropan-1-one is a hydroxyacetophenone derivative characterized by a phenyl ring substituted with a hydroxyl group at the ortho position (C2) and a bulky tert-butyl group at the para position (C5). The ketone moiety is a pivaloyl group (2,2-dimethylpropan-1-one), which introduces significant steric hindrance and lipophilicity. This compound is structurally related to natural products and synthetic intermediates, often serving as a precursor in pharmaceutical and materials chemistry . Its ortho-hydroxyl group enables hydrogen bonding, influencing solubility and reactivity, while the tert-butyl group enhances steric stability and modulates electronic effects on the aromatic ring.

Eigenschaften

Molekularformel |

C15H22O2 |

|---|---|

Molekulargewicht |

234.33 g/mol |

IUPAC-Name |

1-(5-tert-butyl-2-hydroxyphenyl)-2,2-dimethylpropan-1-one |

InChI |

InChI=1S/C15H22O2/c1-14(2,3)10-7-8-12(16)11(9-10)13(17)15(4,5)6/h7-9,16H,1-6H3 |

InChI-Schlüssel |

GZGNSIVADPEUFP-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C1=CC(=C(C=C1)O)C(=O)C(C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of this compound generally involves the acylation of a suitably substituted phenol or phenolic intermediate with a 2,2-dimethylpropanoyl (pivaloyl) moiety. The key challenges in the synthesis include selective acylation at the aromatic ring, preservation of the hydroxyl group, and introduction of the bulky tert-butyl substituent at the 5-position.

Friedel-Crafts Acylation Route

One of the most common approaches to prepare this compound is the Friedel-Crafts acylation of 5-(tert-butyl)-2-hydroxyphenyl derivatives with pivaloyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This method is favored due to its straightforwardness and relatively high yield.

-

- Anhydrous environment to prevent hydrolysis of AlCl3.

- Use of inert solvents such as dichloromethane or nitrobenzene.

- Temperature control (0 °C to room temperature) to avoid polyacylation or side reactions.

Mechanism:

The Lewis acid activates the pivaloyl chloride to form an acylium ion, which electrophilically attacks the aromatic ring at the activated position ortho or para to the hydroxyl group. The tert-butyl group at the 5-position directs the acylation to the 1-position of the phenyl ring.

Photo-Fries Rearrangement Method

Recent literature reports the use of photo-Fries rearrangement as a mild and efficient method to synthesize this compound from the corresponding phenyl esters. This photochemical reaction involves ultraviolet irradiation of esters in the presence of aqueous micellar media, facilitating the migration of the acyl group to the ortho position relative to the hydroxyl group.

-

- Avoids harsh Lewis acids and high temperatures.

- Provides good regioselectivity.

- Environmentally friendly due to aqueous reaction medium.

-

- Starting from 5-(tert-butyl)-2-hydroxyphenyl pivalate ester.

- UV irradiation under controlled conditions.

- Purification by flash column chromatography.

Halogenation Followed by Functional Group Transformation

Although less common for this exact compound, some analogs with halogen substituents (e.g., bromo and chloro) at positions 3 and 5 have been synthesized via halogenation of 2-hydroxyacetophenone derivatives, followed by substitution reactions to introduce the tert-butyl and pivaloyl groups.

-

- Bromine and chlorine sources for halogenation.

- Subsequent nucleophilic substitution or cross-coupling to install bulky groups.

-

- Large-scale halogenation under controlled conditions.

- Purification via crystallization to achieve high purity.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents and Conditions | Advantages | Typical Yield (%) | Notes |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Pivaloyl chloride, AlCl3, anhydrous solvent, 0-25 °C | Straightforward, well-established | 70-85 | Requires careful moisture control |

| Photo-Fries Rearrangement | UV light, phenyl pivalate ester, aqueous micellar media | Mild conditions, eco-friendly | 80-85 | High regioselectivity |

| Halogenation + Substitution | Bromine/Chlorine, nucleophiles, solvents | Versatile for analog synthesis | 60-75 | Multi-step, industrial scale |

In-Depth Research Findings and Analysis

Structural Confirmation and Purity

-

- ^1H NMR shows characteristic singlets for tert-butyl group (~1.31 ppm, 9H) and methyl groups of the pivaloyl moiety (~1.35 ppm, 9H).

- Aromatic protons appear as doublets with coupling constants around 8.5 Hz.

Reaction Optimization Parameters

- Temperature: Lower temperatures favor selectivity in Friedel-Crafts acylation, minimizing polyacylation.

- Solvent Choice: Non-polar solvents like dichloromethane improve solubility and reaction control.

- Catalyst Loading: Optimal AlCl3 equivalents (1.1 to 1.5) balance reaction rate and minimize side reactions.

- Irradiation Time: For photo-Fries rearrangement, irradiation times of 2-4 hours yield optimal conversion.

Comparative Reactivity

The bulky 2,2-dimethylpropanoyl group reduces electrophilic reactivity compared to simpler acetyl groups, requiring more forcing conditions or alternative methods like photo-Fries rearrangement to achieve efficient synthesis.

Analyse Chemischer Reaktionen

Oxidation Reactions

The phenolic hydroxyl group undergoes oxidation under controlled conditions. While specific reagents are not fully detailed in available literature, analogous compounds suggest the use of oxidizing agents like KMnO₄ or CrO₃ in acidic or basic media.

| Reaction | Reagents/Conditions | Product | Key Observations |

|---|---|---|---|

| Hydroxyl group oxidation | Oxidizing agents (e.g., KMnO₄) | Formation of quinone-like derivatives | Limited by steric hindrance from tert-butyl and dimethyl groups. |

The tert-butyl and dimethyl groups impose steric constraints, potentially reducing oxidation efficiency compared to simpler phenolic compounds.

Photo-Fries Rearrangement

This compound exhibits reactivity under UV light in micellar aqueous environments, analogous to structurally related aryl ketones. A study using 1-(5-(tert-butyl)-2-hydroxyphenyl)ethan-1-one (a similar derivative) demonstrated a Photo-Fries rearrangement with 82% yield under flow conditions .

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Photo-Fries rearrangement | UV light, micellar aqueous solution, flow reactor | Rearranged ortho-acylated product | 82%* |

*Yield reported for 1-(5-(tert-butyl)-2-hydroxyphenyl)ethan-1-one. The propan-1-one derivative may exhibit similar behavior due to shared structural motifs .

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring (activated by the tert-butyl and hydroxyl groups) is primed for EAS. Predicted sites for substitution include positions ortho to the hydroxyl group and meta to the tert-butyl group.

| Reaction | Reagents | Expected Product | Challenges |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted derivative | Steric hindrance may limit regioselectivity. |

| Sulfonation | H₂SO₄, SO₃ | Sulfonic acid derivative | Limited experimental data available. |

Functionalization of the Ketone Group

The ketone moiety may participate in nucleophilic additions or reductions, though steric bulk from the 2,2-dimethylpropan-1-one group could hinder reactivity.

| Reaction | Reagents | Product | Notes |

|---|---|---|---|

| Grignard addition | RMgX | Tertiary alcohol | Likely low yield due to steric effects. |

| Reduction | NaBH₄, LiAlH₄ | Secondary alcohol | Requires harsh conditions. |

Etherification and Esterification

The phenolic hydroxyl group can be modified to form ethers or esters, enhancing solubility or enabling further derivatization.

| Reaction | Reagents | Product | Application |

|---|---|---|---|

| Methyl ether formation | CH₃I, K₂CO₃ | Methyl-protected derivative | Stabilizes the compound for biological assays. |

| Acetylation | Acetic anhydride, pyridine | Acetylated derivative | Improves lipophilicity. |

Key Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

1-(5-(Tert-butyl)-2-hydroxyphenyl)-2,2-dimethylpropan-1-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antioxidant properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized as an intermediate in the production of various industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-(5-(Tert-butyl)-2-hydroxyphenyl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the tert-butyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes. These interactions can modulate various biochemical pathways, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogues and Their Properties

Electronic and Steric Effects

- Hydroxyl vs. Chlorine Substituents: The hydroxyl group in the target compound enables hydrogen bonding, increasing solubility in polar solvents compared to chlorinated analogues (e.g., 1-(4-chlorophenyl)-2,2-dimethylpropan-1-one).

Pivaloyl vs. Acetyl Ketones : The pivaloyl group (2,2-dimethylpropan-1-one) in the target compound introduces greater steric hindrance than acetyl derivatives, reducing susceptibility to nucleophilic attacks. This steric protection is leveraged in synthetic intermediates to prevent unwanted side reactions .

Biologische Aktivität

The compound 1-(5-(tert-butyl)-2-hydroxyphenyl)-2,2-dimethylpropan-1-one , with the CAS number 186962-23-2 , is a phenolic derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings, including case studies and data tables.

Molecular Formula : C₁₅H₂₂O₂

Molecular Weight : 234.33 g/mol

Structure : The compound features a tert-butyl group and a hydroxyphenyl moiety, which may contribute to its biological properties.

| Property | Value |

|---|---|

| CAS Number | 186962-23-2 |

| Molecular Formula | C₁₅H₂₂O₂ |

| Molecular Weight | 234.33 g/mol |

Antioxidant Activity

Research indicates that compounds similar to This compound exhibit significant antioxidant properties. These properties are essential for neutralizing free radicals and preventing oxidative stress, which is implicated in various diseases.

- Study Findings : In assays measuring antioxidant capacity, such as the ABTS and FRAP methods, compounds in this class have shown high efficacy in inhibiting lipid peroxidation and scavenging free radicals .

Cytotoxicity and Hemolytic Activity

The cytotoxic effects of This compound were evaluated against various cancer cell lines.

- Cytotoxicity Assays : The compound demonstrated varying degrees of cytotoxicity with IC₅₀ values indicating its potential as an anticancer agent. For instance, a related compound showed significant cytotoxic effects comparable to established chemotherapeutics like doxorubicin .

- Hemolytic Activity : The hemolytic activity was assessed using red blood cell lysis assays. Results indicated that while some derivatives exhibited high hemolytic activity, the selectivity index against pathogens like Staphylococcus aureus was favorable, suggesting potential therapeutic applications .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has also been a focus of research:

- Cholinesterase Inhibition : Studies have shown that similar phenolic compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission regulation. This inhibition could have implications for neurodegenerative diseases such as Alzheimer's .

Case Studies

- Anticancer Properties : A study highlighted the effects of a related compound on human cancer cell lines, reporting IC₅₀ values that suggest significant anticancer activity. The mechanism was attributed to apoptosis induction through oxidative stress pathways .

- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of phenolic compounds similar to This compound , demonstrating their ability to reduce β-amyloid aggregation in vitro, which is relevant for Alzheimer's disease treatment .

Q & A

Q. What are the optimal synthetic routes for 1-(5-(tert-butyl)-2-hydroxyphenyl)-2,2-dimethylpropan-1-one, and how can reaction yields be improved?

The compound can be synthesized via Claisen-Schmidt condensation , where a hydroxyacetophenone derivative reacts with a ketone under acidic or basic conditions. For example:

- Use ethanol as a solvent and thionyl chloride (SOCl₂) as a catalyst to promote the reaction between 2,4-dihydroxyacetophenone and a substituted aldehyde .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical due to byproduct formation. Yield improvements (≥70%) require strict control of stoichiometry (1:1.1 ketone:aldehyde ratio) and anhydrous conditions .

Q. How should researchers characterize the crystal structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

- Grow crystals via slow evaporation in dichloromethane/methanol (3:1) at 4°C.

- Collect data at 293 K with a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å).

- Refine structures using SHELXL-2018/3, achieving R-factors < 0.06 for high precision. Non-classical C–H···O interactions often stabilize the lattice .

Q. What spectroscopic methods are suitable for confirming its antioxidant activity?

- UV-Vis spectroscopy : Monitor absorbance at 517 nm for DPPH radical scavenging (IC₅₀ values < 50 µM indicate strong activity).

- Electrochemical assays : Cyclic voltammetry in acetonitrile (0.1 M TBAPF₆) reveals oxidation potentials correlated with radical-neutralizing capacity .

Advanced Research Questions

Q. How do computational studies (e.g., DFT) explain the antioxidant mechanism of this compound?

- Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:

- Bond dissociation energy (BDE) of the phenolic O–H bond (< 80 kcal/mol suggests high H-donor capacity).

- Frontier molecular orbitals (HOMO-LUMO gap) : Narrow gaps (< 4 eV) correlate with electron-transfer efficiency.

- Molecular electrostatic potential (MESP) maps highlight nucleophilic sites (e.g., hydroxyl group) .

Q. How can researchers resolve contradictions in reaction yields reported across studies?

- Design of Experiments (DoE) : Use a fractional factorial matrix to test variables (solvent polarity, temperature, catalyst loading).

- LC-MS monitoring : Identify intermediates (e.g., enol tautomers) that may stall the reaction. For example, THF/water mixtures reduce enolization side reactions compared to pure ethanol .

Q. What strategies mitigate crystallographic disorder in structural studies?

- Low-temperature data collection (113 K) : Reduces thermal motion artifacts.

- Twinned crystal refinement : Apply the TWINABS module in APEX3 for datasets with > 5% twin fraction.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π stacking contributes < 8% to crystal packing) .

Q. How does steric hindrance from the tert-butyl group influence reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.